ent-Kaurenol

Genotoxicity In vitro safety screening Diterpenoid toxicology

GA pathway researchers require authentic ent-kaurenol for CYP701 oxidase assays and LC-MS/MS hormone profiling. This product addresses supply inconsistency and analog confusion risks. • Obligate GA intermediate-direct substrate for ent-kaurene oxidase; non-substitutable by steviol or ent-kaurenoic acid • Non-genotoxic in CHO-K1 assays (≤30.25 μg/mL), unlike genotoxic ent-kaurenoic acid • 53-64% in vivo anti-inflammatory efficacy across 4 rodent models at 10 mg/kg i.p. • Scalable gram-scale synthesis from stevia-derived steviol

Molecular Formula C20H32O
Molecular Weight 288.5 g/mol
CAS No. 2300-11-0
Cat. No. B036349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Kaurenol
CAS2300-11-0
Synonymsent-kaur-16-en-15 beta-ol
kaur-16-en-15-ol
kaurenol
Molecular FormulaC20H32O
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO
InChIInChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
InChIKeyTUJQVRFWMWRMIO-XRNRSJMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Kaurenol Product Overview


ent-Kaurenol (C₂₀H₃₂O, MW 288.47 g/mol) is a tetracyclic diterpenoid alcohol belonging to the ent-kaurane class. It serves as an obligate biosynthetic intermediate in the gibberellin (GA) phytohormone pathway, positioned sequentially between ent-kaurene and ent-kaurenoic acid [1]. The compound exhibits notable physicochemical properties including high lipophilicity (predicted logP values of 3.98–6.46) and low aqueous solubility (∼0.00036 g/L), which directly influence its handling requirements for experimental applications [2].

Pathway Role Obligate intermediate in gibberellin biosynthesis, enabling ent-kaurene oxidase studies and mutant characterization.
Handling High lipophilicity and very low aqueous solubility require organic co-solvent preparation for cell-based or in vivo assays.
Sourcing Plant-derived natural product; also accessible via cost-effective semi-synthesis from steviol for SAR campaigns.

Why ent-Kaurenol Cannot Be Substituted


Although ent-kaurenol shares the tetracyclic kaurane skeleton with closely related diterpenoids such as ent-kaurenoic acid and steviol, its specific oxidation state (C-19 primary alcohol) confers distinct biological and physicochemical properties that preclude interchangeable use. Direct comparative studies demonstrate that these structural analogs exhibit divergent cytotoxic and genotoxic profiles: ent-kaurenol shows no genotoxicity in CHO-K1 micronucleus assays at concentrations up to 30.25 μg/mL, whereas ent-kaurenoic acid has been reported to induce genotoxic effects in V79 cell lines at similar concentrations [1]. Furthermore, ent-kaurenol occupies a non-substitutable position in the GA biosynthetic cascade, functioning as the immediate substrate for ent-kaurenal formation via ent-kaurene oxidase—a step that steviol cannot replace due to its more advanced oxidation state [2]. The quantitative evidence presented below substantiates these differentiation points.

Oxidation State C-19 primary alcohol differs from the carboxylic acid of kaurenoic acid, altering biological activity and GA pathway position; direct replacement may not transfer.
Genotoxicity Reported non-genotoxic in CHO-K1 assays, whereas kaurenoic acid showed genotoxicity in V79 cells – toxicology screening context may diverge.
Biosynthetic Role Steviol is a more oxidized kaurane; cannot replace ent-kaurenol as substrate for ent-kaurenal formation by ent-kaurene oxidase.

ent-Kaurenol Comparative Evidence


Genotoxicity Safety Profile vs. Kaurenoic Acid

In a direct comparative genotoxicity assessment using the micronucleus assay in CHO-K1 (Chinese hamster ovary) cells, ent-kaurenol demonstrated no genotoxic effects across a concentration range of 7.36 to 30.25 μg/mL [1]. This contrasts with prior reports indicating that the structurally related analog ent-kaurenoic acid exhibits genotoxicity in V79 cell lines at comparable concentrations (30 and 60 μg/mL) as measured by comet and micronucleus assays [1].

Genotoxicity Comparison
Head-to-head
ent-Kaurenol: no genotoxicity at 7.36–30.25 μg/mL (CHO-K1). Kaurenoic acid: genotoxic at 30–60 μg/mL (V79).
Supports differentiation of diterpenoid genotoxicity profiles in cell-based screening.
Cell line difference (CHO-K1 vs V79) may require verification.
Genotoxicity In vitro safety screening Diterpenoid toxicology

In Vivo Anti-Inflammatory Efficacy

ent-Kaurenol, isolated from Copaifera langsdorffii (copaiba oil), was evaluated across four distinct rodent inflammation models at a single intraperitoneal dose of 10 mg/kg [1]. The compound demonstrated 53% inhibition in the acetic acid-induced writhing test (visceral pain/inflammation), 64% inhibition in the second phase of the formalin test (neurogenic-inflammatory pain), 64% inhibition in carrageenan-induced paw edema (acute inflammation), and 58% inhibition in dextran-induced paw edema (histamine/serotonin-mediated inflammation) [1]. Mechanistically, treatment reduced pro-inflammatory cytokines TNF-α and IL-6, as well as nitric oxide levels, with an in vitro IC₅₀ value of 0.5 μg/mL reported for anti-inflammatory activity [1].

In Vivo Anti-inflammatory Response
Reported
53–64% inhibition across four rodent models at 10 mg/kg i.p.; in vitro IC₅₀ 0.5 μg/mL.
Supports anti-inflammatory pathway investigation; multi-model response context.
Swiss mice, i.p.; TNF-α/IL-6 modulation reported.
Anti-inflammatory In vivo pharmacology Cytokine modulation

Scalable Synthesis from Steviol

A 2025 methodology established that ent-kaurenol can be synthesized efficiently and at scale from steviol, which itself is obtained in 72% yield (three-step process) from commercially available stevia sweetener, representing a 30% yield improvement over traditional extraction methods and at approximately 1/20th the raw material cost [1]. The synthetic route enables preparation of structurally diverse ent-kaurenol derivatives, including carboxylic acids and diols, with controlled C-16 stereochemistry. Single-step derivatization yields reached up to 85% for certain transformations [1]. This platform was validated through the first total synthesis of the ent-kaurane dimer annomosin A and gram-scale preparation of the bioactive diterpene annoglabasin A [1].

Synthetic Efficiency
Reported
Steviol from stevia at 72% yield; 30% absolute yield gain over traditional routes; single-step derivatizations up to 85%.
Enables gram-scale ent-kaurenol synthesis for SAR and derivatization studies.
2025 methodology; steviol purity >99%.
Synthetic methodology Natural product derivatization Process chemistry

Antiprotozoal Activity of 3α-Hydroxy Analog

The structurally related 3α-hydroxy derivative of ent-kaurenol (ent-3α-hydroxy-kaur-16-en-18-ol, also designated ent-kaurane 1), isolated from Aldama discolor, demonstrated significant in vitro antiprotozoal activity [1]. Against P. falciparum (malaria parasite), the compound exhibited an IC₅₀ of 3.5 μM, comparable to the co-isolated ent-pimarane diterpene (IC₅₀ = 3.8 μM) [1]. Against L. donovani (visceral leishmaniasis agent), ent-kaurane 1 showed an IC₅₀ of 2.5 μM [1]. Both compounds returned selectivity indices (SI) >10 when compared against mammalian L6 cell cytotoxicity, indicating a favorable therapeutic window for further development [1].

Analog Antiparasitic Activity
Class-level inference
ent-3α-hydroxy-kaur-16-en-18-ol: IC₅₀ 3.5 μM (P. falciparum), 2.5 μM (L. donovani); SI >10 vs L6 cells.
Class-level indication of ent-kaurane scaffold potential for antiprotozoal derivatization.
Data from 3α-hydroxy analog; not directly from ent-kaurenol.
Antiparasitic Antimalarial Antileishmanial

ent-Kaurenol Research Applications


Gibberellin Biosynthesis Pathway Studies

ent-Kaurenol is an obligate intermediate in the GA biosynthetic pathway, positioned directly between ent-kaurene and ent-kaurenal [1]. For plant molecular biology and metabolomics laboratories investigating GA-deficient mutants, cytochrome P450 enzyme characterization (particularly ent-kaurene oxidase, CYP701 family), or hormone profiling via LC-MS/MS, authentic ent-kaurenol is essential as an analytical standard. The compound's defined role in the three-step oxidation sequence catalyzed by multifunctional ent-kaurene oxidase makes it a required reference material for validating enzyme activity assays and confirming pathway flux [2].

Anti-Inflammatory Mechanism Studies

ent-Kaurenol is suitable for preclinical anti-inflammatory research programs requiring a diterpenoid tool compound with quantifiable in vivo efficacy benchmarks. The compound's documented 53–64% inhibition across four mechanistically distinct rodent inflammation models at 10 mg/kg i.p. [1] provides researchers with established dose-response parameters for experimental replication. The reported modulation of TNF-α, IL-6, and nitric oxide pathways supports its use in mechanistic studies investigating natural product-derived anti-inflammatory agents, particularly those examining the intersection of diterpenoid structure and cytokine network regulation.

C-16 Stereodefined Kaurane Derivative Synthesis

The 2025 demonstration that ent-kaurenol can be efficiently prepared from cost-effective stevia-derived steviol [1] positions the compound as an attractive starting material for medicinal chemistry and natural product derivatization programs. Research groups pursuing structure-activity relationship studies of ent-kaurane diterpenoids, including exploration of C-16 stereochemical effects on biological activity, can leverage this scalable synthetic route. The methodology enables gram-scale preparation of ent-kaurenol and its subsequent conversion to carboxylic acids, diols, and ultimately dimeric kauranes (e.g., annomosin A) with controlled stereochemistry [1], significantly lowering the entry barrier for kaurane-focused drug discovery efforts.

Negative Control for Genotoxicity Screening

Given the direct comparative evidence showing ent-kaurenol's lack of genotoxicity in CHO-K1 micronucleus assays at concentrations up to 30.25 μg/mL, in contrast to ent-kaurenoic acid's genotoxic effects [1], ent-kaurenol is well-suited as a structurally matched negative control compound for toxicology studies evaluating kaurane diterpenoid safety profiles. Pharmaceutical and agrochemical screening programs assessing genotoxic potential of ent-kaurane derivatives can utilize ent-kaurenol to establish baseline non-genotoxic behavior, enabling more accurate interpretation of structure-toxicity relationships within this compound class.

Application
Selection Property
Validation Focus
GA Pathway Enzyme Studies
Authentic pathway intermediate
Ent-kaurene oxidase assays, LC-MS/MS identification
Anti-inflammatory Pathway Research
Multi-model inflammation response
Cytokine modulation (TNF-α, IL-6) and pathway endpoints
Kaurane Derivatization & SAR
Scalable synthetic entry from steviol
C-16 stereochemical control, yield optimization
Genotoxicity Screening Control
Non-genotoxic in CHO-K1 assay
Structure-toxicity relationship baseline for kauranes

Technical Documentation Hub

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38 linked technical documents
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